N1,N2-Bis(thiophen-2-ylmethyl)oxalamide
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Overview
Description
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C12H12N2O2S2 and its molecular weight is 280.36. The purity is usually 95%.
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Preparation Methods
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used[][1].
Reduction: Reduction reactions can convert the oxalamide group to amines or other reduced forms[][1].
Substitution: this compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl groups are replaced by other nucleophiles[][1].
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate[][1].
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used[][1].
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions[][1].
Major Products Formed
Scientific Research Applications
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals[][1].
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties[][1].
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases[][1].
Industry: It is used in the production of advanced materials and as a ligand in catalysis[][1].
Comparison with Similar Compounds
N1,N2-Bis(thiophen-2-ylmethyl)oxalamide can be compared with other similar compounds, such as:
N1,N2-Bis(furan-2-ylmethyl)oxalamide: This compound has furan rings instead of thiophene rings, which can lead to different chemical and biological properties.
N1,N2-Bis(2,4,6-trimethoxyphenyl)ethanediamide: This compound has trimethoxyphenyl groups, which can affect its reactivity and applications.
The uniqueness of this compound lies in its thiophene rings, which confer specific electronic and steric properties that can be advantageous in certain chemical reactions and applications .
Properties
IUPAC Name |
N,N'-bis(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c15-11(13-7-9-3-1-5-17-9)12(16)14-8-10-4-2-6-18-10/h1-6H,7-8H2,(H,13,15)(H,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOSYGNWELJYIQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.